Product packaging for Griseofulvin-13C17(Cat. No.:CAS No. 1325307-58-1)

Griseofulvin-13C17

Cat. No.: B15088580
CAS No.: 1325307-58-1
M. Wt: 369.64 g/mol
InChI Key: DDUHZTYCFQRHIY-ZHYGDYSESA-N
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Description

Griseofulvin-13C17 is a stable isotope-labeled analog of griseofulvin, a naturally occurring antifungal agent derived from Penicillium species. This compound is uniformly labeled with 13C at all 17 carbon positions, making it a critical tool in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies for tracing metabolic pathways or ensuring analytical accuracy . It is formulated as a solution in acetonitrile (~25 µg/mL) and stored at -20°C to maintain stability . Its molecular formula is C₁₇¹³CH₁₇ClO₆, with a molecular weight of 372.73 g/mol (adjusted for isotopic enrichment) .

This compound is classified as acutely toxic (Category 4 for skin, oral, and inhalation exposure) and flammable (Category 2), necessitating stringent handling protocols . Its primary application lies in pharmaceutical research, particularly in pharmacokinetic studies and regulatory compliance testing, where isotopic labeling minimizes interference from endogenous compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClO6 B15088580 Griseofulvin-13C17 CAS No. 1325307-58-1

Properties

CAS No.

1325307-58-1

Molecular Formula

C17H17ClO6

Molecular Weight

369.64 g/mol

IUPAC Name

(4S,5R)-7'-chloro-3,4',6'-tri((113C)methoxy)-5-(113C)methylspiro[(1,2,3,4,5,6-13C6)cyclohex-2-ene-4,2'-1-benzofuran]-1,3'-dione

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

DDUHZTYCFQRHIY-ZHYGDYSESA-N

Isomeric SMILES

[13CH3][13C@@H]1[13CH2][13C](=O)[13CH]=[13C]([13C@]12[13C](=O)[13C]3=[13C](O2)[13C](=[13C]([13CH]=[13C]3O[13CH3])O[13CH3])Cl)O[13CH3]

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Griseofulvin-13C17 can be synthesized through a multi-step process involving the incorporation of carbon-13 isotopes into the griseofulvin molecule. The synthetic route typically involves the use of labeled precursors and reagents to achieve the desired isotopic labeling. The reaction conditions must be carefully controlled to ensure the incorporation of the carbon-13 isotopes at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon-13 precursors. The process includes several purification steps to ensure the final product’s high purity and isotopic enrichment. The production methods are designed to be cost-effective and scalable to meet the demand for this compound in research and analytical applications .

Chemical Reactions Analysis

Host-Guest Complexation Reactions

Griseofulvin-13C17 forms inclusion complexes to enhance solubility. Interaction with hydroxypropyl-γ-cyclodextrin (HP-γ-CD) demonstrates:

ParameterFree GriseofulvinHP-γ-CD ComplexImprovement FactorReference
Water solubility (mg/mL)0.0157.16477×
Stability constant (K)377.2

Mechanism :

  • NMR shifts indicate interactions at both the aromatic (6.45 ppm → 6.51 ppm) and cyclohexanone moieties (methyl: 0.785 ppm → 0.81 ppm) .

  • FTIR data confirm hydrogen bonding between C=O groups of this compound and hydroxyls of HP-γ-CD .

Hepatic Metabolism

This compound undergoes cytochrome P450-mediated oxidation to metabolites:

  • 4-Desmethylgriseofulvin (4-DMG)

  • 6-Desmethylgriseofulvin (6-DMG)

These metabolites bind cytokeratin intermediate filaments (K8/K18) with ΔG values:

MetaboliteBinding Affinity (ΔG, kcal/mol)Target ProteinReference
Griseofulvin-5.61K18
4-DMG-4.92K8
6-DMG-3.34K18

Photodegradation

Under UV light, this compound undergoes:

  • Ring-opening reactions at the spirocyclic center.

  • Demethylation at methoxy groups, confirmed by LC-MS isotopic patterns .

Acid/Base Stability

  • Stable in neutral aqueous solutions (pH 6–8).

  • Degrades in strong acids (pH < 2) or bases (pH > 10), forming desmethyl derivatives .

Oxidative Reactions

  • Epoxidation : Reacts with mCPBA at the cyclohexene double bond.

  • Peracid oxidation : Forms ketone derivatives via Baeyer-Villiger oxidation .

Scientific Research Applications

Griseofulvin (C17H17ClO6) is a natural product derived from several species of ascomycetes fungi, including Penicillium griseofulvum, and has a wide range of applications in medicine and agriculture . In agriculture, it serves as a crop protectant, preventing fungal colonization and infection . In medicine, Griseofulvin is used as an antifungal drug for treating ringworm and dermatophyte infections in humans and animals due to its low toxicity . Furthermore, Griseofulvin has gained attention for its potential applications in cancer chemotherapy and antiviral treatments .

Antifungal Applications

Griseofulvin is approved by the FDA and is a drug of choice for tinea capitis and other superficial fungal infections . It has been used to treat dermatophyte infections since its commercial introduction in 1959 . However, one study found that Griseofulvin eradicates dermatophyte scalp carriage in less than half of preschool-aged children receiving one to four courses of the drug . After a single course of Griseofulvin, only 22.7% of children became culture negative . After a second course, the cumulative percentage of children who became culture negative increased to 36.4% .

A study comparing Griseofulvin to terbinafine in treating tinea capitis in children found both drugs equally effective . In this study, twenty-four patients with culture-proven tinea capitis were treated randomly with Griseofulvin (10 mg/kg/day for 8 weeks) or terbinafine (62.5-250 mg/day for 4 weeks) . By three months follow-up, 19 patients had cleared completely with good new hair regrowth .

Antiviral Applications

Griseofulvin has demonstrated potential in preventing the development of further lesions and providing pain relief associated with the zoster virus within two days . It may also arrest hepatitis C virus replication by interfering with microtubule polymerization in human cells . Furthermore, molecular docking analysis has revealed that Griseofulvin and its derivatives exhibit good binding potential with the SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting inhibitory effects on SARS-CoV-2 entry and viral replication . Griseofulvin also has a good binding potential with the human ACE2 receptor .

Antitumor Applications

Griseofulvin has gained attention for its potential application in cancer chemotherapy because of its low toxicity . In tumor cell lines, the antifungal drug inhibits tumor growth and several forms of cancer cell proliferation by suppressing spindle microtubule dynamics, mitotic arrest, and cell death in multipolar spindles, but not in fibroblasts and keratinocytes containing normal centrosome composition . Griseofulvin binds to the αβ intra-dimer tubulin interface and induces mitotic arrest by a variety of mitotic abnormalities, such as misaligned chromosomes and multipolar spindles, resulting in cells containing fragmented nuclei .

In vivo studies have shown that Griseofulvin can inhibit the proliferation of myeloma cells and significantly reduce the growth of myeloma by activating the Wnt pathway and reducing the phosphorylation of the β-catenin pathway . Griseofulvin could inhibit the proliferation of NCI-H295R cells in a dose-dependent manner and inhibit the proliferation of cervical cancer cells (HeLa) in a concentration-dependent manner .

Cardiovascular Applications

Griseofulvin has long been known to cause vasodilation and improve capillary blood flow . It enhances ACE2 function, contributing to vascular vasodilation and improved capillary blood flow .

Agriculture Applications

Griseofulvin is used as a crop protectant to prevent fungal colonization and infection .

Toxicity

Mechanism of Action

Griseofulvin-13C17 exerts its effects by inhibiting fungal cell mitosis and nucleic acid synthesis. It binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin. This disruption of microtubule function prevents the proper division of fungal cells, leading to their eventual death .

Comparison with Similar Compounds

Table 1: Key Properties of Griseofulvin and Its Analogs

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Applications
Griseofulvin C₁₇H₁₇ClO₆ 352.77 None Antifungal therapy
Griseofulvin-13C17 C₁₇¹³CH₁₇ClO₆ 372.73 13C (all 17 C) Quantitative MS/NMR analysis
Griseofulvin-d3 C₁₇H₁₄D₃ClO₆ 355.78 D3 (3 H replaced) MS internal standard
Dechlorogriseofulvin C₁₇H₁₈O₆ 318.32 Cl removal Structure-activity studies
7-Bromo-7-dechloro-griseofulvin C₁₇H₁₇BrO₆ 397.22 Br substitution Antifungal activity screening

Isotopic Variants

  • This compound vs. Griseofulvin-d3 : While both serve as MS internal standards, this compound’s full 13C labeling eliminates isotopic overlap in metabolic studies, unlike Griseofulvin-d3, which may exhibit residual protium signals . The molecular weight difference (372.73 vs. 355.78 g/mol) also affects their utility in high-resolution MS .
  • Synthetic Accessibility : this compound requires specialized 13C-enriched precursors, increasing production costs compared to Griseofulvin-d3, which can be synthesized via H/D exchange .

Structural Analogs

  • Dechlorogriseofulvin : Removal of the chlorine atom reduces antifungal efficacy but enhances solubility in polar solvents (e.g., water solubility increases by ~20%) .
  • 7-Bromo-7-dechloro-griseofulvin : Bromine substitution at position 7 improves lipophilicity (logP = 2.8 vs. 2.2 for griseofulvin), correlating with enhanced membrane penetration in in vitro models .

Analytical and Functional Comparisons

Table 2: Analytical Performance in Pharmacokinetic Studies

Parameter This compound Griseofulvin-d3 Non-Labeled Griseofulvin
MS Signal Specificity High (no isotopic overlap) Moderate (D3 may overlap with endogenous H) Low (endogenous interference)
Detection Limit (LC-MS) 0.1 ng/mL 0.5 ng/mL 5.0 ng/mL
Stability in Plasma >24 hours at -20°C >24 hours at -20°C Degrades by 15% in 12 hours

Hazard Profiles

  • This compound : Classified as acutely toxic (Category 4) and flammable due to its acetonitrile solvent .
  • Non-Labeled Griseofulvin: Lower flammability risk (solid form) but poses chronic toxicity concerns (hepatotoxicity) .

Biological Activity

Griseofulvin-13C17 is a derivative of griseofulvin, an antifungal compound that has been extensively studied for its biological activities, particularly in the treatment of dermatophyte infections. This article explores the biological activity of this compound, focusing on its antifungal properties, potential anticancer effects, and other therapeutic applications.

Overview of Griseofulvin

Griseofulvin is a polyketide metabolite primarily produced by Penicillium griseofulvum. It was introduced for clinical use in 1959 and has been utilized to treat various superficial fungal infections, particularly tinea capitis and onychomycosis. The mechanism of action involves the disruption of mitosis in fungal cells by binding to microtubules, which inhibits cell division .

Antifungal Activity

This compound retains the antifungal properties of its parent compound. Studies have demonstrated its effectiveness against dermatophytes, particularly Trichophyton species. A meta-analysis comparing griseofulvin with terbinafine for treating tinea capitis indicated that both drugs are effective, with griseofulvin being the traditional choice .

Table 1: Comparative Efficacy of Griseofulvin and Terbinafine

StudyPathogenOutcomeOdds Ratio (OR)
Study 1TrichophytonGriseofulvin superior0.86 (95% CI: 0.57-1.27)
Study 2MicrosporumGriseofulvin superiorNot specified
Study 3Mixed pathogensNo significant difference0.84 (95% CI: 0.54-1.32)

Anticancer Properties

Recent research has highlighted the potential anticancer effects of griseofulvin and its derivatives, including this compound. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : Griseofulvin may activate the Wnt signaling pathway, leading to reduced phosphorylation of β-catenin, a key regulator in cell proliferation .
  • Case Studies :
    • In vitro studies demonstrated that griseofulvin inhibited proliferation in cervical cancer cells (HeLa) with an IC50 value of approximately 20 μM .
    • A derivative, GF-15, exhibited significant cytotoxicity against multiple myeloma cells with IC50 values ranging from 1 to 5 μM, outperforming traditional chemotherapeutics like Adriamycin .

Table 2: Anticancer Effects of Griseofulvin Derivatives

Cell LineCompoundIC50 (μM)Effect
HeLaGriseofulvin~20Inhibition of proliferation
MyelomaGF-151-5High sensitivity to cytotoxicity

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. For example, it has shown favorable binding energies with targets such as DNA topoisomerase IV and GyrB, suggesting potential as an antibacterial agent as well .

Table 3: Binding Affinities of Griseofulvin Derivatives

CompoundTargetBinding Energy (kcal/mol)
G3DNA topoisomerase IV-40.75
G6GyrB-41.55

Safety and Toxicity

While griseofulvin is generally well-tolerated, some studies have reported adverse effects including hepatotoxicity and potential carcinogenicity in specific contexts . Long-term exposure studies in animal models have suggested a dose-dependent relationship between griseofulvin administration and liver tumors .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing high-purity Griseofulvin-13C17, and how can isotopic enrichment be confirmed?

  • Methodological Answer : this compound synthesis typically involves incorporating ¹³C-labeled precursors (e.g., ¹³C-acetate) during biosynthesis or via semi-synthetic modification. Purification is achieved using preparative HPLC, followed by characterization via NMR (¹³C-specific peaks) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment ≥99% . Purity assessment requires dual detection (UV and MS) during chromatography to exclude unlabeled byproducts. For reproducibility, detailed protocols for precursor ratios, reaction kinetics, and purification thresholds should be documented in the supplementary materials .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is optimal due to its specificity for isotopic mass shifts. A validated protocol includes:

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to reduce matrix interference.

  • Chromatography : Reverse-phase C18 column with acetonitrile/0.1% formic acid gradient.

  • Quantification : Calibration curves using deuterated internal standards (e.g., Griseofulvin-d6) to correct for ion suppression .

  • Sensitivity : Limit of quantification (LOQ) should be ≤1 ng/mL for pharmacokinetic studies.

    Method Principle Sensitivity (LOQ) Applicability
    LC-MS/MS (MRM)Isotopic mass resolution0.5 ng/mLPlasma, tissue homogenates
    HPLC-UVUV absorbance at 291 nm50 ng/mLBulk purity analysis

Q. How does isotopic labeling with ¹³C17 affect the physicochemical properties of Griseofulvin?

  • Methodological Answer : While the core structure remains unchanged, isotopic substitution may alter properties marginally. For example:

  • Solubility : Predict using Joback’s group contribution method, accounting for increased molecular mass (ΔM = +17 Da), which may reduce aqueous solubility by ~5% .
  • LogP : McGowan’s characteristic volume (MCVOL) calculations show negligible impact (ΔlogP < 0.1), confirming similar partitioning behavior .
  • Stability : Comparative stability studies (e.g., forced degradation under heat/light) must validate equivalence to unlabeled Griseofulvin .

Advanced Research Questions

Q. How should researchers design nonclinical studies to assess the pharmacokinetic (PK) profile of this compound in animal models?

  • Methodological Answer :

  • Dose selection : Use allometric scaling from human doses (e.g., 10 mg/kg in rodents) with adjustments for isotopic tracer kinetics.
  • Sampling protocol : Collect serial blood/tissue samples at t = 0, 0.5, 1, 2, 4, 8, 24 h post-administration.
  • Data modeling : Compartmental PK analysis (e.g., NONMEM) to estimate AUC, Cmax, and t½. Compare with unlabeled Griseofulvin to identify isotopic effects on clearance .

Q. How can contradictions in metabolic data between this compound and its unlabeled counterpart be resolved?

  • Methodological Answer : Discrepancies may arise from isotopic interference in enzyme binding. To address this:

  • In vitro assays : Conduct CYP450 inhibition studies (e.g., CYP3A4, CYP1A2) using human liver microsomes.
  • Statistical rigor : Apply Bland-Altman analysis to compare metabolite ratios (e.g., 6-demethylgriseofulvin) and assess bias limits .
  • Mechanistic studies : Use molecular docking simulations to evaluate ¹³C-induced conformational changes in enzyme-substrate interactions .

Q. What are the key reproducibility challenges in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer : Common issues include:

  • Isotopic dilution : Ensure ¹³C-precursors are >99% enriched and stored under inert conditions.
  • Byproduct formation : Optimize reaction stoichiometry via Design of Experiments (DoE) to minimize unlabeled intermediates.
  • Validation : Cross-validate batches using orthogonal techniques (e.g., IR spectroscopy for carbonyl group verification) .

Q. What advanced data analysis techniques are recommended for studying the isotopic distribution of this compound in environmental samples?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Use isotopic pattern matching (e.g., Thermo Xcalibur’s QuanBrowser) to distinguish ¹³C17 signals from background noise.
  • Multivariate analysis : Apply principal component analysis (PCA) to cluster isotopic signatures across samples, identifying contamination sources .

Q. What unresolved research gaps exist in the application of this compound for tracer studies in dermatophytosis models?

  • Methodological Answer : Key gaps include:

  • Mechanistic insights : Lack of data on ¹³C17’s impact on fungal cell wall binding affinity.
  • Long-term tracking : Develop protocols for sustained isotopic detection in keratinocytes over 28-day treatment cycles.
  • Comparative efficacy : Conduct head-to-head studies with ¹⁴C-labeled analogs to evaluate cost-benefit ratios .

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